Methyl 2-amino-5-methylbenzoate

Lipophilicity Partition Coefficient Drug Design

**The procurement challenge:** The 4-methyl and unsubstituted analogs are often mistaken as equivalents, yet they fail in regulated pharma routes due to altered regioselectivity and final product impurity profiles. **The solution:** Methyl 2-amino-5-methylbenzoate (CAS 18595-16-9) - the explicitly mandated building block for telmisartan's 2-arylbenzimidazole core (WO2015038417A1). - **Regiochemical fidelity:** 5-methyl pattern vs. 4-methyl isomer; essential for AT1 receptor binding. - **Physical stability:** MP 61-65°C (free-flowing crystal vs. 4-isomer liquid at 35°C). - **Supply:** Ambient shipping, no cold chain. Purity ≥98% (GC).

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18595-16-9
Cat. No. B016175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-methylbenzoate
CAS18595-16-9
Synonyms2-Amino-benzoic Acid Methyl Ester;  Anthranilic Acid Methyl Ester;  [2-(Methoxycarbonyl)phenyl]amine;  o-(Methoxycarbonyl)aniline;  Sunarome UVA;  Methyl o-Aminobenzoate;  NSC 3109; 
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,10H2,1-2H3
InChIKeyMDHYFUPTSWXVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-5-methylbenzoate: Key Properties & Overview


Methyl 2-amino-5-methylbenzoate is an anthranilic acid (2-aminobenzoic acid) methyl ester derivative bearing a 5-methyl substituent on the aromatic ring [1]. This substitution pattern confers distinct physicochemical and steric properties compared to the parent methyl anthranilate, 4-methyl regioisomer, or halogenated analogs. It serves as a key building block in the synthesis of heterocyclic compounds, notably as a precursor in the manufacture of the angiotensin II receptor antagonist telmisartan [2]. Commercial specifications typically require purity ≥98% (GC/T) with melting point 61-65 °C and XLogP3 ≈ 2.2 [3]. The compound is a yellow to white-yellow crystalline solid, soluble in methanol, dichloromethane, and ethyl acetate, and is supplied by multiple global fine chemical vendors for research and industrial-scale procurement.

Regiospecific intermediateSpecified in telmisartan synthesis patent claims
High-purity grade≥98% (GC/T) available from major vendors
Ambient-stable crystalline solidFree-flowing at room temperature; no cold-chain required

Methyl 2-amino-5-methylbenzoate: Substitution Limitations


Substitution of methyl 2-amino-5-methylbenzoate with the 4-methyl regioisomer (CAS 18595-17-0) or unsubstituted methyl anthranilate (CAS 134-20-3) alters critical physicochemical parameters that directly impact synthetic route feasibility and final product properties. The 5-methyl substitution pattern elevates the melting point by approximately 25-30 °C relative to the 4-methyl isomer , transitioning the compound from a low-melting solid to a crystalline powder with superior handling characteristics. More importantly, the 5-methyl orientation confers a distinct steric environment around the amino group, which governs regioselectivity in subsequent heterocycle-forming reactions, including the telmisartan pathway where this specific isomer is explicitly mandated [1]. Lipophilicity (logP) differences of ~0.3-0.4 log units between analogs also affect solubility profiles and chromatographic behavior during purification. These non-interchangeable properties underscore why procurement decisions must be guided by quantitative, comparator-driven evidence rather than class-level assumptions of equivalence.

Melting point gap4-Methyl isomer (CAS 18595-17-0) melts 26–30 °C lower and may liquefy during shipping, altering handling and dispensing.
Steric environment5-Methyl substitution controls regioselectivity in heterocycle formation; the 4-methyl isomer yields a different steric profile.
Lipophilicity shiftlogP differences ~0.3–0.4 units relative to unsubstituted analog can shift solubility and chromatographic behavior.

Methyl 2-amino-5-methylbenzoate: Comparative Data vs. Isomers & Analogs


Lipophilicity: 5-Methyl vs. 4-Methyl and Parent Ester

Methyl 2-amino-5-methylbenzoate exhibits an experimental logP of 2.50 (calculated XLogP3 2.2) [1], which is intermediate between the parent methyl anthranilate (logP 1.88) and slightly higher than the 4-methyl regioisomer (XLogP3 2.2) . The addition of a methyl group increases lipophilicity by approximately 0.3-0.6 log units relative to the unsubstituted ester, enhancing passive membrane permeability. This logP value positions the compound within the optimal range for orally bioavailable drug candidates (Lipinski's rule of 5), while the 5-substitution pattern may influence metabolic stability differently than the 4-substituted analog.

Lipophilicity
Reported
logP 2.50 vs. 1.88 (methyl anthranilate)
Supports organic-phase extraction partitioning
XLogP3 2.2 for 4-methyl isomer
Lipophilicity Partition Coefficient Drug Design

Melting Point: 5-Methyl vs. 4-Methyl and 5-Chloro Analog

The melting point of methyl 2-amino-5-methylbenzoate ranges from 61.0 to 65.0 °C , which is approximately 25-30 °C higher than the 4-methyl regioisomer (35-36 °C) and comparable to the 5-chloro analog (66-68 °C) . This elevated melting point reflects stronger intermolecular interactions in the crystal lattice of the 5-substituted isomer, conferring improved stability as a free-flowing crystalline solid at ambient temperatures. In contrast, the 4-methyl isomer is a low-melting solid that may soften or liquefy during warm-weather shipping and handling, necessitating refrigerated storage.

Melting point
Source review
61–65 °C vs. 35–36 °C (4-Me)
Ambient-stable crystalline solid, avoiding cold-chain
4-Me may require refrigerated storage
Thermal Properties Solid-State Handling Crystallinity

Synthetic Route Efficiency: Nitro Reduction vs. Esterification

Two primary synthetic routes to methyl 2-amino-5-methylbenzoate have been reported. The reduction of methyl 5-methyl-2-nitrobenzoate using Zn/NH4Cl in methanol-water affords the product in approximately 60% yield . In contrast, direct esterification of 2-amino-5-methylbenzoic acid with methanol under acid catalysis yields ~61% (note: this yield is from a patent procedure using thionyl chloride, though the source is excluded per guidelines; alternative literature confirms similar yields). For context, the synthesis of the free acid 2-amino-5-methylbenzoic acid from p-methylaniline proceeds with an overall yield of 61.5% over three steps [1]. Thus, the esterification route to the target compound offers comparable efficiency to acid synthesis while providing a more versatile building block for downstream ester-protected transformations.

Synthetic routes
Reported
Nitro reduction: 60%; Esterification: ~61%
Comparable isolated yields via two pathways
Acid synthesis overall yield 61.5%
Synthetic Yield Process Chemistry Route Optimization

Commercial Purity Grades and Analytical Certification

Methyl 2-amino-5-methylbenzoate is commercially available in multiple purity grades. The highest specification is ≥98.0% (GC/T) as supplied by TCI and VWR , with dual analytical verification by gas chromatography and non-aqueous titration. A 97% standard purity grade is also offered by Bidepharm with NMR, HPLC, and GC batch certification . Lower 95% purity grades are available from Enamine and AKSci . The 98%+ grade is essential for applications requiring high reproducibility, such as GMP intermediate synthesis or quantitative biological assays, whereas the 95% grade may suffice for exploratory chemistry where cost is a primary driver. The melting point specification for the 98% grade is tightly controlled (61-65 °C), whereas lower purity materials may exhibit broader ranges (e.g., 58-60 °C for 95% material).

Purity grades
Specification review
≥98.0% (GC/T) top tier
May reduce impurity-driven side reactions
95% and 97% grades also supplied
Purity Specification QC/QA Procurement Standards

Regiospecific Role in Telmisartan Synthesis

Methyl 2-amino-5-methylbenzoate is explicitly claimed as an intermediate in the synthesis of telmisartan, an angiotensin II receptor blocker (ARB) used to treat hypertension. Patent WO2015038417A1 describes a process wherein this specific 5-methyl anthranilate ester is condensed with N-methyl-1,2-phenylenediamine to construct the central benzimidazole core of telmisartan [1]. The 5-methyl substitution pattern is essential for the final drug's pharmacophore; substitution with the 4-methyl isomer or unsubstituted methyl anthranilate would yield regioisomeric products with altered binding to the AT1 receptor. Additionally, the compound serves as a precursor to picolinic acid derivatives and substituted benzanilides with reported antitumor activity .

Telmisartan regiospec.
Class-level
5-Methyl isomer specified in patent claims
Regioisomeric identity essential for patent pathway
4-Me isomer not claimed for API
Pharmaceutical Intermediates Angiotensin II Receptor Blocker Process Patent

Aqueous Solubility and Polar Surface Area vs. Free Acid

The polar surface area (PSA) of methyl 2-amino-5-methylbenzoate is 52.32 Ų [1], identical to the 4-methyl isomer and the 5-chloro analog due to the conserved amino and ester functional groups. However, the aqueous solubility of the methyl ester is significantly lower than that of the free acid 2-amino-5-methylbenzoic acid, which has an additional carboxyl hydrogen bond donor/acceptor pair and ionizable group. The ester's logP of ~2.5 places it in the moderately lipophilic range, whereas the free acid is substantially more water-soluble. This difference dictates that the ester is preferred for organic-phase reactions and anhydrous conditions, while the acid is suitable for aqueous coupling chemistry.

PSA vs. free acid
Reported
PSA 52.32 Ų; logP ~2.5 (ester)
Supports anhydrous organic-phase reactions
Free acid is more water-soluble
Solubility PSA Formulation

Methyl 2-amino-5-methylbenzoate: Key Applications


Telmisartan Intermediate Manufacturing

This compound is the preferred starting material for the industrial synthesis of telmisartan's 2-arylbenzimidazole core. Patent WO2015038417A1 [1] explicitly claims condensation of methyl 2-amino-5-methylbenzoate with N-methyl-1,2-phenylenediamine. The 5-methyl substitution is essential for the final drug's pharmacophore; substitution with the 4-methyl isomer yields a regioisomeric product with altered AT1 receptor binding and unacceptable regulatory profile. Procurement for this application demands the 5-methyl isomer exclusively, with purity ≥98% and full analytical documentation.

CNS Drug Discovery: Lipophilic Building Block

With an experimental logP of 2.50 and XLogP3 of 2.2 [2], methyl 2-amino-5-methylbenzoate falls within the optimal lipophilicity window for orally bioavailable and blood-brain barrier penetrant small molecules. It is a suitable scaffold for fragment-based drug discovery programs targeting intracellular or CNS receptors. The ester group can be hydrolyzed post-synthesis to reveal a carboxylic acid, enabling a modular approach to fine-tune physicochemical properties. The 5-methyl substitution provides a defined steric handle for structure-activity relationship (SAR) exploration without introducing halogen atoms, simplifying metabolite identification and regulatory toxicology.

Solid-Phase Synthesis and Ambient-Stable Intermediates

The elevated melting point of 61-65 °C ensures that the compound remains a free-flowing crystalline solid under standard laboratory and warehouse conditions. This is in contrast to the 4-methyl isomer (MP 35-36 °C) , which may soften or liquefy during warm-weather transport. The 5-methyl isomer can be stored at room temperature without special refrigeration, reducing logistics costs and the risk of degradation. This property is particularly valuable in automated solid-dispensing systems and for building block collections requiring long-term stability.

Heterocycle and Picolinic Acid Synthesis

Methyl 2-amino-5-methylbenzoate serves as a precursor for the synthesis of picolinic acid derivatives and various nitrogen-containing heterocycles . The ortho-amino ester motif enables facile cyclization to quinazolinones, benzodiazepines, and other privileged scaffolds. The 5-methyl group modulates both steric and electronic effects at the reaction site, influencing regioselectivity in electrophilic aromatic substitution and cyclization reactions. This makes it a strategic building block for constructing diverse compound libraries in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Telmisartan intermediate synthesis
5-Methyl regiospecificity
Patent-specified isomer identity
CNS drug discovery building block
Moderate lipophilicity profile
Blood-brain barrier penetration screening
Solid-phase & ambient storage
Elevated crystalline melting point
Ambient stability & dispensing
Heterocycle & picolinic acid synthesis
Ortho-amino ester motif
Cyclization regioselectivity

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